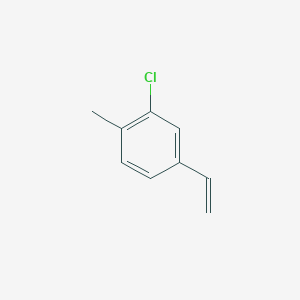

2-Chloro-4-ethenyl-1-methylbenzene

Description

Contextual Significance within Substituted Aromatic Systems

Substituent Electronic Effects : The methyl group (-CH₃) at position 1 is an activating group, donating electron density to the aromatic ring through an inductive effect and hyperconjugation. chemguide.co.uk The chlorine atom (-Cl) at position 2 exhibits a dual electronic nature; it is electron-withdrawing through induction but electron-donating through resonance. ncert.nic.in The ethenyl group (-CH=CH₂) at position 4 is also activating and, like the methyl group, directs incoming electrophiles to the ortho and para positions. wikipedia.org

Reactivity in Electrophilic Aromatic Substitution : The combined influence of these substituents creates a unique reactivity map on the aromatic ring. The methyl and ethenyl groups activate the ring, while the chloro group deactivates it. In potential electrophilic substitution reactions, the directing effects of the existing groups would determine the position of a new substituent. The methyl group strongly directs to its ortho and para positions, while the chlorine directs to its own ortho and para positions. The complex interplay of these directing effects makes the synthesis of further substituted derivatives a challenging and nuanced task in organic synthesis. libretexts.org

Reactivity of the Vinyl Group : As a derivative of styrene (B11656), the compound's vinyl group is a key functional handle. It can readily undergo addition reactions and, most significantly, polymerization. wikipedia.org The electronic nature of the aromatic ring, as modulated by the chloro and methyl substituents, directly impacts the reactivity of this vinyl group. This modulation affects the kinetics and outcomes of polymerization reactions, distinguishing it from unsubstituted styrene or simpler derivatives like vinyltoluene. acs.orgresearchgate.net

Interdisciplinary Relevance in Contemporary Chemical Research

The unique trifunctional nature of 2-Chloro-4-ethenyl-1-methylbenzene makes it a valuable molecule in several areas of contemporary chemical research, primarily in polymer science and as a synthetic intermediate.

Monomer for Specialty Polymers : The primary interdisciplinary relevance of styrene derivatives lies in their use as monomers. wikipedia.org Vinyltoluene, a mixture of methylstyrene isomers, is used to produce plastics and coatings. haz-map.comchemicalbook.com Specifically, 4-vinyltoluene is a known comonomer for creating specialized polystyrenes. wikipedia.org Following this pattern, 2-Chloro-4-ethenyl-1-methylbenzene serves as a specialty monomer. Its polymerization would yield a polychlorovinyltoluene, a polymer with properties distinct from standard polystyrene. The incorporation of the chlorine atom is expected to enhance flame retardancy and thermal stability, while the methyl group can also affect the polymer's physical properties, such as its glass transition temperature and solubility. Research in this area focuses on its homo- and copolymerization to produce materials with tailored characteristics for advanced applications. researchgate.net

Intermediate in Organic Synthesis : Beyond polymer chemistry, the compound is a versatile intermediate for the synthesis of more complex molecules. ncert.nic.in The vinyl group can be transformed through a variety of organic reactions, such as oxidation to yield a carboxylic acid or hydrofunctionalization to introduce other functional groups. nih.gov The chlorine atom on the aromatic ring can potentially be replaced through nucleophilic aromatic substitution reactions, providing a route to other substituted derivatives. This dual reactivity makes it a useful starting material for constructing molecules targeted for applications in pharmaceuticals or agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethenyl-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSVJSLLUKWNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Chloro 4 Ethenyl 1 Methylbenzene

Reactivity Profiling of the Aromatic Ring under Electrophilic Conditions

The benzene (B151609) ring of 2-Chloro-4-ethenyl-1-methylbenzene, also known as 2-chloro-4-vinyltoluene, is adorned with three distinct substituents: a methyl group, a chloro group, and an ethenyl (vinyl) group. Each of these imparts a significant influence on the regioselectivity and rate of electrophilic aromatic substitution reactions.

Directing Effects of Methyl, Chloro, and Ethenyl Substituents on Regioselectivity

The outcome of electrophilic substitution on the 2-Chloro-4-ethenyl-1-methylbenzene ring is dictated by the cumulative directing effects of the existing substituents. The positions available for substitution are C3, C5, and C6. To predict the major product, the individual effect of each group must be considered.

Methyl Group (-CH₃): As an alkyl group, it is an activating substituent, meaning it increases the rate of reaction compared to benzene. It donates electron density primarily through an inductive effect and hyperconjugation. This effect enriches the ortho and para positions, making the methyl group an ortho, para-director. cognitoedu.orglibretexts.orgyoutube.com

Chloro Group (-Cl): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via the inductive effect (-I), making the ring less reactive than benzene. However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect). This resonance effect stabilizes the cationic intermediate (arenium ion) when the electrophile attacks the ortho and para positions. Consequently, the chloro group is an ortho, para-director, despite being a deactivator. quora.comorganicchemistrytutor.comwikipedia.org

Ethenyl Group (-CH=CH₂): The vinyl group is considered an activating group that directs incoming electrophiles to the ortho and para positions. quora.comstackexchange.com Its sp² hybridized carbons are more electronegative than sp³ carbons, leading to a weak electron-withdrawing inductive effect. However, the π-bond of the vinyl group can participate in resonance with the aromatic ring, donating electron density and stabilizing the arenium ion intermediate for ortho and para attack. The resonance effect generally outweighs the inductive effect, leading to activation. quora.com

Combined Directing Effects: On the 2-Chloro-4-ethenyl-1-methylbenzene molecule, the substituents are located at C1 (methyl), C2 (chloro), and C4 (ethenyl). Their directing influences on the remaining free positions (C3, C5, C6) are as follows:

Position C3: Is ortho to both the methyl and chloro groups, and meta to the ethenyl group. Both the methyl and chloro groups direct towards this position.

Position C5: Is meta to the methyl group, meta to the chloro group, and ortho to the ethenyl group. The powerful directing effect of the ethenyl group strongly favors this position.

Position C6: Is para to the chloro group and ortho to the methyl group. Both groups direct towards this position.

The directing effects can be summarized as a competition. The most activating groups generally control the position of substitution. In this case, the methyl and ethenyl groups are activators, while the chloro group is a deactivator. The strongest activating group will have the most significant influence. Between the methyl and ethenyl groups, the ethenyl group's ability to donate electrons via resonance makes it a powerful activator. Therefore, substitution is most likely to be directed by the ethenyl and methyl groups to positions ortho and para to themselves. This leads to a prediction that positions C5 and C6 would be the most favored.

Steric and Electronic Influences on Reaction Outcomes

Beyond the electronic directing effects, steric hindrance plays a crucial role in determining the final product distribution.

Electronic Influences: The activating groups (-CH₃, -CH=CH₂) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The deactivating chloro group counteracts this to some extent. The stability of the arenium ion intermediate is the key determinant. All three substituents stabilize intermediates formed by attack at their respective ortho and para positions. The most stable intermediate will lead to the major product. Attack at C5 is strongly favored electronically by the ethenyl group. Attack at C6 is favored by both the methyl and chloro groups. Attack at C3 is also electronically favored by two groups, but one is a deactivator.

Steric Influences: The spatial arrangement of the substituents can hinder the approach of the electrophile to certain positions.

Attack at C3: This position is located between the methyl and chloro groups. This creates significant steric hindrance, which will likely disfavor substitution at this site, even though it is electronically activated by two groups. numberanalytics.comyoutube.com

Attack at C5: This position is adjacent to the ethenyl group but is relatively unhindered by the groups at C1 and C2.

Attack at C6: This position is adjacent to the methyl group at C1. While less hindered than C3, it still experiences some steric clash. youtube.com

Considering both electronic and steric factors, position C5 emerges as the most probable site for electrophilic attack. It is strongly activated by the powerful ortho-directing ethenyl group and is the least sterically hindered of the activated positions. Therefore, the major product of electrophilic aromatic substitution on 2-Chloro-4-ethenyl-1-methylbenzene is expected to be the 1,2-dichloro-5-ethenyl-4-methylbenzene derivative (if chlorinating, for example).

Ethenyl Group Reactivity: Polymerization, Oxidation, and Cycloaddition Pathways

The ethenyl (vinyl) group is a site of high reactivity, enabling 2-Chloro-4-ethenyl-1-methylbenzene to participate in a variety of addition and cycloaddition reactions.

Radical Polymerization Mechanisms and Kinetics

Like styrene (B11656), 2-Chloro-4-ethenyl-1-methylbenzene can undergo radical polymerization across its vinyl group to form a polystyrene derivative. The process follows the classical mechanistic steps of initiation, propagation, and termination. ijcrt.orgacs.org

Mechanism:

Initiation: A radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally decomposes to generate initial free radicals (R•). libretexts.org This radical then adds to the vinyl group of the monomer, creating a new, more stable benzylic radical. The regioselectivity of this addition favors the formation of the radical on the carbon adjacent to the aromatic ring, where it is stabilized by resonance. libretexts.org

Propagation: The benzylic radical rapidly adds to the vinyl group of another monomer molecule. This process repeats, extending the polymer chain. Each addition regenerates the stable benzylic radical at the growing chain end. libretexts.org

Termination: The growth of polymer chains ceases through termination reactions, which typically occur by the combination of two growing radical chains or by disproportionation. uvebtech.comyoutube.com

Kinetics and Substituent Effects: The kinetics of radical polymerization are significantly influenced by the substituents on the aromatic ring. cmu.edu In studies of atom transfer radical polymerization (ATRP) of substituted styrenes, it has been shown that monomers with electron-withdrawing (EW) substituents polymerize faster than those with electron-donating (ED) substituents. cmu.edu This is attributed to effects on both the propagation rate constant (kₚ) and the atom transfer equilibrium constant (Kₑq). EW groups increase both kₚ and Kₑq.

| Monomer (Substituent) | Hammett Parameter (σ) | Relative kpapp (Styrene = 1.0) |

|---|---|---|

| 4-Methoxystyrene | -0.27 | 0.4 |

| 4-Methylstyrene (p-vinyltoluene) | -0.17 | 0.6 |

| Styrene | 0.00 | 1.0 |

| 4-Chlorostyrene | +0.23 | 2.1 |

| 4-Cyanostyrene | +0.66 | 8.1 |

Oxidative Transformations of the Vinyl Moiety (e.g., Epoxidation, Dihydroxylation)

The electron-rich double bond of the ethenyl group is susceptible to various oxidative transformations.

Dihydroxylation: The vinyl group can be converted to a vicinal diol (a glycol) through dihydroxylation. This transformation can be accomplished using reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). These reactions typically proceed through a cyclic intermediate, resulting in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. wikipedia.orglibretexts.org The Upjohn dihydroxylation uses a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org For asymmetric synthesis, the Sharpless asymmetric dihydroxylation employs chiral ligands to achieve high enantioselectivity. wikipedia.org The electron density of the alkene is a key factor, with more electron-rich alkenes generally reacting faster.

Diels-Alder Reactions and Other Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The ethenyl group of 2-Chloro-4-ethenyl-1-methylbenzene allows it to participate in such transformations, most notably the Diels-Alder reaction.

Diels-Alder Reactions: This [4+2] cycloaddition reaction involves the combination of a conjugated diene (4π electron system) and a dienophile (2π electron system) to form a six-membered ring. wikipedia.org The vinyl group of 2-Chloro-4-ethenyl-1-methylbenzene can act as the dienophile. The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups. The chloro substituent on the aromatic ring would slightly enhance the dienophilic character of the vinyl group. The reaction would proceed with a suitable diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, to yield a substituted cyclohexene (B86901) adduct. nih.govbeilstein-journals.org

Conversely, styrenes can sometimes act as the diene component in intramolecular or dehydrogenative Diels-Alder reactions, though this is often less favorable and can be complicated by side reactions like polymerization. nih.govresearchgate.net

Other Pericyclic Processes: Beyond cycloadditions, conjugated systems like vinylarenes can potentially undergo other pericyclic reactions, such as sigmatropic rearrangements, under specific conditions, often involving heat or light. organicchemistrydata.orgoxfordsciencetrove.com For example, vinylcyclopropane (B126155) systems are known to undergo thermal ijcrt.orgcmu.edu-sigmatropic rearrangements to form cyclopentenes. organicchemistrydata.org While not directly applicable to the starting material itself, derivatives of 2-Chloro-4-ethenyl-1-methylbenzene could be designed to participate in such intramolecular rearrangements.

Chlorine Atom Reactivity: Nucleophilic Displacement and Elimination Reactions

The chlorine atom attached to the benzene ring in 2-Chloro-4-ethenyl-1-methylbenzene is the focal point for several key reaction types, primarily nucleophilic displacement and elimination reactions. The reactivity of this halogen is significantly influenced by its electronic environment on the aromatic ring.

Pathways for Halogen Exchange and Substitution

Halogenoarenes, such as 2-Chloro-4-ethenyl-1-methylbenzene, are generally less reactive towards nucleophilic substitution than their haloalkane counterparts. savemyexams.com This reduced reactivity stems from the increased strength of the carbon-halogen bond. savemyexams.com A lone pair of electrons on the chlorine atom can interact with the delocalized π-system of the benzene ring, imparting a partial double-bond character to the C-Cl bond and strengthening it. savemyexams.com

However, under forcing conditions, nucleophilic aromatic substitution (SNAr) can occur. wikipedia.org This mechanism is particularly favored when strong electron-withdrawing groups are positioned ortho or para to the halogen, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the case of 2-Chloro-4-ethenyl-1-methylbenzene, the ethenyl (vinyl) and methyl groups are generally considered electron-donating or weakly activating, which would not significantly facilitate the classical SNAr mechanism.

One common halogen exchange reaction is the Finkelstein reaction, where a chloroalkane or bromoalkane is heated with sodium iodide in acetone (B3395972) to produce an iodoalkane. unacademy.com Another is the Swarts reaction, which uses metallic fluorides to synthesize alkyl fluorides from alkyl chlorides or bromides. unacademy.com While these are typically applied to haloalkanes, analogous transformations with haloarenes are more challenging and often require specific catalysts or conditions.

Recent studies have also suggested that some nucleophilic aromatic substitutions may proceed through a concerted mechanism, bypassing the formation of a distinct Meisenheimer complex. nih.gov The exact pathway for 2-Chloro-4-ethenyl-1-methylbenzene would likely depend on the specific nucleophile and reaction conditions employed.

Table 1: Comparison of Nucleophilic Substitution Mechanisms

| Feature | S~N~Ar (Addition-Elimination) | Concerted S~N~Ar | S~N~1 | S~N~2 |

|---|---|---|---|---|

| Intermediate | Meisenheimer complex (anionic) | None (transition state only) | Aryl cation | None (transition state only) |

| Rate-Determining Step | Formation of Meisenheimer complex | Single concerted step | Formation of aryl cation | Bimolecular nucleophilic attack |

| Substituent Effect | Accelerated by electron-withdrawing groups | Influenced by electronics of nucleophile and substrate | Favored by groups that stabilize a positive charge | Steric hindrance is a major factor |

| Leaving Group Effect | C-X bond cleavage is not rate-limiting | C-X bond is partially broken in the transition state | C-X bond cleavage is rate-limiting | C-X bond is broken as the new bond forms |

Dehydrohalogenation Mechanisms and Byproduct Formation

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate. saskoer.ca In the context of 2-Chloro-4-ethenyl-1-methylbenzene, this would typically refer to the elimination of HCl from an ethyl group if it were halogenated, rather than directly from the aromatic ring, which is generally resistant to such eliminations under standard conditions. However, if the side chain were modified to contain a halogen, dehydrohalogenation could readily occur.

This reaction is commonly promoted by strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, often in an alcoholic solvent. saskoer.caalevelchemistry.co.uk The mechanism can proceed through either an E1 or E2 pathway. saskoer.ca

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from a carbon adjacent (β-position) to the carbon bearing the halogen, and the halide is simultaneously ejected. saskoer.cayoutube.com This mechanism is favored by strong, bulky bases and primary or secondary halides. youtube.comyoutube.com The geometry of the transition state is crucial, requiring an anti-periplanar arrangement of the proton and the leaving group. youtube.com

E1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation by a base to form the alkene. The E1 pathway is more common for tertiary halides and is favored by polar protic solvents. bingol.edu.tr

The major product of dehydrohalogenation is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. byjus.com However, the use of a sterically hindered (bulky) base can lead to the formation of the Hofmann product, the less substituted alkene, by preferentially abstracting a more accessible, less sterically hindered proton. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by 2-Chloro-4-ethenyl-1-methylbenzene excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the molecule's chromophores and conjugation.

The UV-Vis spectrum of 2-Chloro-4-ethenyl-1-methylbenzene is expected to exhibit characteristic absorption bands corresponding to its principal chromophores: the substituted benzene (B151609) ring and the ethenyl (vinyl) group. The benzene ring itself typically displays two main absorption bands: a strong primary band (E2-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 255 nm, both arising from π → π* transitions.

The presence of the chloro, methyl, and ethenyl substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax). The chloro and methyl groups generally induce a slight bathochromic (red) shift. More significantly, the ethenyl group, being a conjugating substituent, is expected to cause a more substantial red shift and an increase in the intensity of the primary absorption band. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Chromophore | Expected Absorption Range (λmax, nm) | Transition Type |

| Substituted Benzene Ring | 250 - 280 | π → π |

| Ethenyl Group Conjugated with Ring | 240 - 260 | π → π |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis. For 2-Chloro-4-ethenyl-1-methylbenzene (C9H9Cl), HRMS would provide an accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

The calculated exact mass of 2-Chloro-4-ethenyl-1-methylbenzene is approximately 152.0419 g/mol . HRMS can measure this with high precision, typically to within a few parts per million (ppm), confirming the elemental composition.

In addition to accurate mass, the fragmentation pattern observed in the mass spectrum offers structural clues. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation pathways. The molecular ion peak ([M]+•) would be observed, along with isotopic peaks for 37Cl. Common fragmentation patterns would include the loss of a chlorine atom ([M-Cl]+), a methyl group ([M-CH3]+), and potentially cleavage of the ethenyl group. The benzylic position is prone to cleavage, which could lead to the formation of a stable tropylium-like cation.

| Ion | m/z (Nominal) | Significance |

| [C9H9Cl]+• | 152 | Molecular Ion |

| [C9H9]+ | 117 | Loss of Cl |

| [C8H6Cl]+ | 137 | Loss of CH3 |

| [C7H6Cl]+ | 125 | Benzylic cleavage |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise bond lengths, bond angles, and information about intermolecular interactions. While no published crystal structure for 2-Chloro-4-ethenyl-1-methylbenzene is currently available, we can infer potential structural features based on related molecules. researchgate.net

The molecule would likely crystallize in a common space group, with the planar benzene ring being a dominant feature. The C-Cl, C-C(methyl), and C-C(ethenyl) bond lengths and the angles within the benzene ring would be of particular interest to assess the electronic effects of the substituents.

In the crystal lattice, intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and weaker C-H···π or C-H···Cl hydrogen bonds would likely play a significant role in stabilizing the crystal packing. researchgate.net The planarity of the ethenyl group relative to the benzene ring would also be a key structural parameter. Studies on similar chlorinated aromatic compounds have highlighted the importance of Cl···Cl and C-H···Cl interactions in directing the crystal packing. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. shimadzu.comepa.gov It is exceptionally well-suited for assessing the purity of 2-Chloro-4-ethenyl-1-methylbenzene and for its detection in complex mixtures. shimadzu.comepa.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. shimadzu.com For 2-Chloro-4-ethenyl-1-methylbenzene, a non-polar or medium-polarity column would likely be used. The retention time of the compound would be a key identifier.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

TD-DFT is the standard method for calculating the energies of electronic excited states, which is essential for predicting UV-Visible absorption spectra. nih.gov By calculating the vertical transition energies from the optimized ground state, one could predict the λ_max (wavelength of maximum absorption) values corresponding to π→π* transitions, which are characteristic of conjugated systems like this one. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

MD simulations model the physical movement of atoms and molecules over time. mdpi.com A simulation of 2-chloro-4-ethenyl-1-methylbenzene, either in a vacuum or in a solvent box (e.g., water or toluene), would reveal its dynamic behavior. rsc.org This could provide a more detailed understanding of its conformational landscape and how intermolecular interactions with solvent molecules influence its preferred shapes and dynamics. mdpi.com

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

DFT calculations can predict spectroscopic data. Using the GIAO (Gauge-Independent Atomic Orbital) method, one could calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to a standard like Tetramethylsilane (TMS), can aid in the interpretation of experimental spectra. pressbooks.pub Furthermore, a frequency calculation would yield the theoretical vibrational (infrared and Raman) spectrum. The computed frequencies correspond to specific molecular motions, such as C-H stretches, C=C stretches of the vinyl and aromatic groups, and C-Cl stretching modes.

Without specific research dedicated to 2-Chloro-4-ethenyl-1-methylbenzene, the quantitative data for these analyses, including optimized coordinates, orbital energies, and predicted spectral values, remains undetermined.

Computational Exploration of Reaction Pathways and Transition State Characterization

The intricate details of chemical reactions, including the fleeting moments of bond formation and cleavage, are often inaccessible to direct experimental observation. Computational chemistry, particularly methods rooted in quantum mechanics, provides a powerful lens to visualize and quantify these processes at the molecular level. For a substituted styrene (B11656) like 2-chloro-4-ethenyl-1-methylbenzene, computational studies are instrumental in mapping out potential reaction pathways, identifying the high-energy transition states that govern reaction rates, and understanding the influence of its specific substituents on reactivity.

Theoretical Framework: Density Functional Theory (DFT)

A predominant method for these investigations is Density Functional Theory (DFT). DFT has proven to be a robust tool for studying the mechanisms of various reactions involving styrenic compounds, such as polymerization, hydroformylation, and oxidation reactions. researchgate.netrsc.orgresearchgate.net This approach allows for the calculation of the electronic structure and energy of molecular systems, making it possible to trace the energy profile of a reaction from reactants to products. By locating the energy minima corresponding to stable intermediates and the saddle points corresponding to transition states, a complete reaction pathway can be charted.

Case Study: Oxidation Reactions of a Substituted Styrene Analog

While specific computational studies on the reaction pathways of 2-chloro-4-ethenyl-1-methylbenzene are not extensively available in public literature, we can infer its likely reactive behavior by examining computational investigations of structurally similar alkenes. A pertinent example is the DFT study of the epoxidation and hydroxylation of trans-β-methylstyrene, which provides a blueprint for how the vinyl group of a substituted styrene might react. researchgate.net

In such studies, the reaction is typically modeled between the styrene derivative and an oxidizing agent. The calculations aim to determine which reaction—epoxidation across the double bond or hydroxylation at an adjacent position—is more favorable and what the energetic barriers are for each pathway.

The characterization of a transition state involves not only determining its energy but also analyzing its geometry. Key parameters include the lengths of breaking and forming bonds and the angles between the reacting atoms. These geometric details provide a static picture of the dynamic process of chemical transformation. For instance, in an epoxidation reaction, the transition state would feature the partial formation of two new carbon-oxygen bonds and the simultaneous breaking of a bond within the oxidizing agent.

Detailed Research Findings for an Analogous System

A DFT-computed reaction mechanism for the hydroxylation and epoxidation of trans-β-methylstyrene reveals distinct transition states for each pathway. researchgate.net The study identifies the rate-limiting steps and the associated activation barriers, which are crucial for predicting the outcome of the reaction.

Table 1: Calculated Activation Barriers for the Oxidation of trans-β-Methylstyrene *

| Reaction Pathway | Rate-Limiting Step | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Epoxidation | Oxygen transfer to the double bond | Data not publicly available |

This table is representative of the type of data generated in computational studies of styrene derivatives. The specific values for 2-chloro-4-ethenyl-1-methylbenzene would require dedicated calculations.

The computational analysis of the transition state geometries for a reaction like the epoxidation of a styrene derivative would reveal the precise orientation of the interacting molecules. For example, the approach of the oxidant to the vinyl group is a critical factor. The substituents on the benzene (B151609) ring, in this case, a chloro group and a methyl group, would exert electronic and steric influences on the vinyl group's reactivity. The electron-withdrawing nature of the chlorine atom and the electron-donating and sterically hindering properties of the methyl group would modulate the electron density of the double bond and influence the stability of potential intermediates and transition states.

Polymerization Chemistry of 2 Chloro 4 Ethenyl 1 Methylbenzene and Derived Materials

Homo- and Copolymerization Studies of 2-Chloro-4-ethenyl-1-methylbenzene

The polymerization of 2-chloro-4-ethenyl-1-methylbenzene can be achieved through several methods, ranging from conventional free-radical processes to more advanced controlled/living polymerization techniques. These methods allow for the synthesis of its homopolymer, poly(2-chloro-4-ethenyl-1-methylbenzene), as well as copolymers where it is combined with other monomers, such as styrene (B11656) or conjugated diolefins. casemine.com

Conventional free-radical polymerization (FRP) is a common method for polymerizing styrenic monomers. In the case of 2-chloro-4-ethenyl-1-methylbenzene, this process is typically initiated by the thermal decomposition of a radical initiator, such as α,α'-azoisobutyronitrile (AIBN), to generate primary radicals. researchgate.netresearchgate.net These radicals attack the vinyl group of the monomer, initiating a chain reaction.

The primary challenge with conventional FRP is the lack of control over the polymerization process. The continuous and rapid termination of growing polymer chains leads to polymers with a broad distribution of molecular weights, denoted by a high polydispersity index (PDI or Đ), and poorly defined polymer architecture. While straightforward, this method is less suitable for applications requiring precisely engineered macromolecules.

To overcome the limitations of FRP, controlled/living polymerization (CLP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. For styrenic monomers, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are among the most effective CLP methods. researchgate.netmdpi.comsharif.edu

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal complex (commonly copper-based) as a catalyst to establish a dynamic equilibrium between active, propagating radical species and dormant species. researchgate.netmdpi.com This process allows polymer chains to grow simultaneously while keeping the concentration of active radicals low, thus minimizing termination reactions. The result is a polymer with a narrow molecular weight distribution (Đ < 1.5). researchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization achieves control through the use of a chain transfer agent (CTA), typically a dithioester or trithiocarbonate. The CTA reversibly terminates growing polymer chains, forming a dormant intermediate. This allows for the controlled growth of polymer chains and the synthesis of well-defined block copolymers. sharif.edu

| Polymerization Technique | Key Components | Typical Control over MW | Typical Polydispersity (Đ) | Primary Advantage |

|---|---|---|---|---|

| Free-Radical Polymerization (FRP) | Monomer, Radical Initiator (e.g., AIBN) | Poor | High (>1.5) | Simplicity and cost-effectiveness |

| Atom Transfer Radical Polymerization (ATRP) | Monomer, Initiator, Transition Metal Catalyst (e.g., CuBr/Ligand) | Good to Excellent | Low (typically 1.1 - 1.5) | Well-defined polymers, tolerant to functional groups |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Monomer, Initiator, RAFT Agent (e.g., Dithioester) | Excellent | Very Low (typically <1.2) | Versatility for various monomers and block copolymer synthesis |

Characterization of Polymer Microstructure, Architecture, and Molecular Weight

The comprehensive characterization of poly(2-chloro-4-ethenyl-1-methylbenzene) is essential to confirm its successful synthesis and to understand the relationship between its structure and properties. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the chemical structure of the polymer. researchgate.netacs.org ¹H NMR helps to confirm the presence of aromatic and aliphatic protons, while ¹³C NMR provides detailed information about the carbon backbone and the aromatic ring, confirming the integrity of the repeating monomer unit. researchgate.netacs.org

Gel Permeation Chromatography (GPC) : Also known as Size Exclusion Chromatography (SEC), GPC is the primary technique for determining the molecular weight and molecular weight distribution (Đ) of the polymer. researchgate.netresearchgate.net This analysis is crucial for verifying the level of control achieved during polymerization, with controlled methods yielding narrow, symmetric peaks indicative of low dispersity. sharif.eduresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups within the polymer, such as the C-Cl bond and the aromatic C-H and C=C stretching vibrations, providing further confirmation of the polymer's structure. researchgate.net

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal stability. researchgate.netsharif.edu

| Analytical Technique | Information Obtained | Typical Application |

|---|---|---|

| ¹H and ¹³C NMR | Chemical structure, tacticity, and monomer conversion | Confirming polymer identity and purity |

| Gel Permeation Chromatography (GPC/SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ) | Assessing the success of controlled polymerization |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C-Cl, aromatic rings) | Verifying the chemical composition |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Understanding the physical state and rigidity of the polymer |

Post-Polymerization Modification of Halogenated Poly(styrene) Analogues

A significant advantage of polymers derived from 2-chloro-4-ethenyl-1-methylbenzene is the potential for post-polymerization modification (PPM). rsc.org The chlorine atom on the benzene (B151609) ring acts as a reactive handle, allowing for the introduction of a wide array of functional groups through various chemical reactions. This versatility enables the transformation of a base polymer into a family of functional materials.

For instance, the chlorine atom can be replaced or used in cross-coupling reactions to attach new functionalities. This is analogous to the modification of other halogenated polymers, such as poly(4-chloromethylstyrene), where the benzylic chloride is readily substituted by nucleophiles like amines or used to attach bulky groups that alter the polymer's thermal properties. researchgate.netresearchgate.net Similarly, the halogen on poly(2-chloro-4-ethenyl-1-methylbenzene) can serve as a site for reactions like Suzuki or Sonogashira cross-coupling, which are powerful methods for forming carbon-carbon bonds and attaching complex side-chains.

Development of Functional Polymeric Materials with Tailored Properties

The ability to perform post-polymerization modification on poly(2-chloro-4-ethenyl-1-methylbenzene) opens the door to creating advanced functional materials with properties tailored for specific applications. By carefully selecting the functional groups to be introduced, researchers can fine-tune the polymer's characteristics.

For example, attaching chromophores could lead to materials for optical applications. Introducing phosphorus-containing compounds via modification could enhance flame retardancy, a critical property for materials used in electronics and construction. nih.govpreprints.org Furthermore, modifying the polymer with biocompatible moieties could generate materials for biomedical applications. The incorporation of bulky side groups has been shown to significantly increase the glass transition temperature (Tg) and rigidity of related polymers, a strategy that could be applied here to enhance thermal stability. researchgate.netresearchgate.net This strategic functionalization allows for the rational design of materials with precisely controlled physical, chemical, and thermal properties.

Environmental Transformation and Degradation Pathways of 2 Chloro 4 Ethenyl 1 Methylbenzene

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 2-chloro-4-ethenyl-1-methylbenzene, the most significant abiotic degradation pathways are likely photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, direct photolysis can occur through the absorption of light, leading to the excitation of electrons and subsequent bond cleavage or reaction with other molecules. The presence of a chlorine atom and a vinyl group on the benzene (B151609) ring of 2-chloro-4-ethenyl-1-methylbenzene will influence its photolytic behavior.

Studies on similar chlorinated aromatic hydrocarbons show that a primary photolytic reaction is the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. cdnsciencepub.com In the case of 2-chloro-4-ethenyl-1-methylbenzene, this would lead to the formation of 4-vinyltoluene. Another potential pathway is the photo-oxidation of the vinyl group, which could result in the formation of aldehydes, ketones, or carboxylic acids. Research on the photodegradation of chlorinated hydrocarbons has shown that the presence of dissolved oxygen in water can influence the reaction pathways and the formation of intermediates like hydroxyl radicals. nih.gov

Due to the lack of specific experimental data for 2-chloro-4-ethenyl-1-methylbenzene, the expected photoproducts are inferred from related compounds.

Table 1: Potential Photolytic Degradation Products of 2-Chloro-4-ethenyl-1-methylbenzene

| Potential Photoproduct | Formation Pathway |

| 4-Vinyltoluene | Reductive dechlorination |

| 2-Chloro-4-ethylbenzene | Reduction of the vinyl group |

| 2-Chloro-4-acetylbenzaldehyde | Oxidation of the vinyl and methyl groups |

| 2-Chloro-4-formylbenzoic acid | Further oxidation of the aldehyde |

This table is illustrative and based on general principles of photochemistry for aromatic compounds, as specific studies on 2-chloro-4-ethenyl-1-methylbenzene are not currently available.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can react with water. In 2-chloro-4-ethenyl-1-methylbenzene, the carbon-chlorine (C-Cl) bond on the aromatic ring is the primary site for potential hydrolysis.

However, vinylic halides, where a halogen is attached to a double-bonded carbon, and aryl halides, where a halogen is attached to an aromatic ring, are generally resistant to hydrolysis under normal environmental conditions. quora.comquora.comchempedia.info The C-Cl bond in 2-chloro-4-ethenyl-1-methylbenzene is strengthened by the sp2 hybridization of the carbon atom and resonance effects within the benzene ring, making nucleophilic substitution by water difficult. quora.comquora.com Therefore, the hydrolytic stability of 2-chloro-4-ethenyl-1-methylbenzene is expected to be high, with a very slow degradation rate via this pathway. Significant hydrolysis of similar compounds, like chlorobenzene, typically requires high temperatures and pressures, conditions not found in the natural environment.

Biotic Degradation Pathways by Environmental Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a key process in the removal of many organic pollutants from the environment.

Aerobic Biodegradation:

Under aerobic conditions (in the presence of oxygen), microorganisms utilize oxygenases to initiate the degradation of aromatic compounds. For compounds similar to 2-chloro-4-ethenyl-1-methylbenzene, such as styrene (B11656) and toluene (B28343), several aerobic degradation pathways have been identified. researchgate.netresearchgate.netnih.gov Bacteria can attack the aromatic ring via dioxygenase enzymes, leading to the formation of catechols, which are then further degraded through ring cleavage. nih.gov Alternatively, the vinyl group or the methyl group could be oxidized. For instance, styrene can be oxidized to styrene oxide and then to phenylacetaldehyde. researchgate.net The presence of a chlorine atom may hinder but not completely prevent these degradation pathways. Some bacteria are known to degrade chlorinated ethenes and other chlorinated hydrocarbons aerobically. nih.govnih.govresearchgate.netnih.gov

Anaerobic Biodegradation:

In the absence of oxygen, anaerobic microorganisms can use other electron acceptors, such as nitrate, sulfate, or carbon dioxide, for respiration. A key anaerobic degradation process for chlorinated compounds is reductive dechlorination, where the chlorinated compound itself acts as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. usgs.govornl.govresearchgate.net This process has been extensively studied for chlorinated ethenes like tetrachloroethene (PCE) and trichloroethene (TCE). usgs.govornl.gov It is plausible that 2-chloro-4-ethenyl-1-methylbenzene could undergo anaerobic reductive dechlorination to form 4-vinyltoluene. The subsequent anaerobic degradation of the vinyltoluene moiety would then likely proceed through pathways established for toluene and other aromatic hydrocarbons under anaerobic conditions.

As no specific studies on the microbial degradation of 2-chloro-4-ethenyl-1-methylbenzene have been identified, the potential metabolites are inferred from the degradation of analogous compounds like styrene, toluene, and chlorinated ethenes.

Table 2: Potential Microbial Metabolites of 2-Chloro-4-ethenyl-1-methylbenzene

| Condition | Metabolite | Formation Pathway |

| Aerobic | 3-Chloro-5-vinyl-catechol | Dioxygenation of the aromatic ring |

| Aerobic | 2-Chloro-4-vinylbenzoic acid | Oxidation of the methyl group |

| Aerobic | 2-Chloro-4-ethenylphenol | Monooxygenation of the aromatic ring |

| Anaerobic | 4-Vinyltoluene | Reductive dechlorination |

| Anaerobic | 4-Ethyltoluene | Reduction of the vinyl group |

This table presents hypothetical metabolites based on known microbial degradation pathways of similar compounds.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models use a compound's physical and chemical properties to predict its distribution and persistence in various environmental compartments (air, water, soil, sediment). ascelibrary.orgca.govnih.govnih.gov Key parameters for such models include vapor pressure, water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant.

For 2-chloro-4-ethenyl-1-methylbenzene, its persistence will be a function of the rates of the degradation processes described above. Based on the expected high hydrolytic stability and the likely slow to moderate rates of photolytic and biological degradation, the compound may exhibit moderate persistence in the environment. The presence of the chlorine atom is generally known to increase the persistence of organic compounds compared to their non-chlorinated counterparts. nih.gov

Models for volatile organic compounds (VOCs) can predict partitioning into the atmosphere, where photolysis would be a more significant degradation pathway. usgs.gov In soil and water, biodegradation would likely be the primary long-term removal mechanism. epa.govstyrene.org The actual persistence would be highly dependent on specific environmental conditions such as sunlight intensity, temperature, pH, and the presence and activity of adapted microbial communities.

Strategic Utility in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Architectures

The distinct reactivity of the vinyl and chloro groups allows 2-chloro-4-vinyltoluene to serve as a foundational element in the construction of sophisticated molecular frameworks. The vinyl group is amenable to a variety of addition and cycloaddition reactions, while the aryl chloride is a prime candidate for transition-metal-catalyzed cross-coupling reactions.

Building Block for Heterocyclic Compounds and Bioactive Molecules

Heterocyclic compounds are central to medicinal chemistry and materials science. 2-Chloro-4-vinyltoluene provides a valuable starting point for their synthesis. For instance, the vinyl group can be transformed into other functionalities that facilitate cyclization. A plausible pathway involves the conversion of the vinylarene into a 2-vinyl-N-aryl imine, which can then undergo tandem selenylative radical cyclization to produce substituted indoles. acs.org The chloro- and methyl-substituents on the original ring would be carried through the synthesis, yielding a functionalized indole (B1671886) core that is amenable to further diversification, for example, through subsequent cross-coupling reactions at the chlorine site. This approach highlights how the molecule can be used to generate libraries of N-heterocycles for biological screening. researchgate.net

Application in Multi-component and Cascade Reactions

Multi-component and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving time. researchgate.net The vinyl group in 2-chloro-4-vinyltoluene is an excellent participant in such processes.

Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions. For example, a transition-metal-free cascade process involving the reaction of vinyl arenes with arynes can produce functionalized phenanthrenes through a sequence of Diels-Alder reaction, ring-opening, and ene reaction steps. nih.gov

Michael Additions: As a Michael acceptor, the vinyl group can react with nucleophiles in a conjugate addition, initiating a cascade sequence. Research on vinyl-substituted β-keto/enol carbonyls shows they can react with arynes in a cascade aryne insertion/vinylogous aldol (B89426) reaction to produce complex naphthyl carbocycles. rsc.org

Palladium-Catalyzed Cascades: The molecule is also a suitable substrate for palladium-catalyzed cascade cyclizations, which are powerful tools for transforming simple starting materials into complex polycyclic skeletons. researchgate.net

Rational Design and Synthesis of Novel Organic Compounds with Specific Properties

The rational design of functional materials, particularly polymers, relies on monomers that impart specific characteristics to the final product. 2-Chloro-4-vinyltoluene is an exemplary monomer for creating specialized polymers with tailored properties.

The polymerization of the vinyl group leads to the formation of poly(2-chloro-4-vinyltoluene). The resulting polymer chain possesses a unique combination of substituents on each repeating aromatic unit. These substituents influence the material's bulk properties:

The chloro group increases the polymer's refractive index and can enhance its thermal stability and flame resistance.

The methyl group can improve solubility in organic solvents and affect the glass transition temperature.

This ability to control polymer properties through monomer design is a core principle of modern materials science. researchgate.netpageplace.de Furthermore, the chloro-substituent on the polymer backbone serves as a reactive handle for post-polymerization modification. This allows for the covalent attachment of other functional molecules, creating grafted copolymers or surfaces with specific functionalities for applications in catalysis, sensing, or biomedicine. researchgate.net The synthesis of such functional polymers is a key area of research, with poly(p-phenylene vinylene)s (PPVs) being a notable class of fluorescent polymeric semiconductors derived from related vinyl precursors. rsc.org

Development of Catalyst Ligands and Organometallic Reagents

The aryl chloride functionality of 2-chloro-4-vinyltoluene is a key feature for its use in preparing important synthetic tools like organometallic reagents and catalyst ligands.

Organometallic Reagents: The carbon-chlorine bond can be readily converted into a carbon-metal bond. Reaction with magnesium metal in an ether solvent would produce the corresponding Grignard reagent, 2-(chloromagnesium)-4-vinyl-1-methylbenzene. libretexts.orglibretexts.org Similarly, reaction with lithium metal yields the organolithium reagent. libretexts.org These organometallic compounds are powerful carbon-based nucleophiles and bases, widely used for creating new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. libretexts.orgwisc.edu

Catalyst Ligands: Transition metal catalysis is indispensable in modern organic synthesis, and the performance of the metal catalyst is critically dependent on the surrounding ligands. 2-Chloro-4-vinyltoluene can serve as a precursor for phosphine (B1218219) ligands. A nucleophilic substitution reaction, for instance with lithium diphenylphosphide, can replace the chlorine atom with a diphenylphosphino group. This would generate a vinyl-functionalized phosphine ligand. Such ligands are crucial for many palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orglibretexts.org The vinyl group on the ligand offers an additional advantage: it can be used to polymerize the ligand, anchoring it to a solid support for easier catalyst recovery and reuse.

Advanced Synthetic Applications in Specialty Chemical and Agrochemical Research

Chlorotoluene derivatives are foundational intermediates in the chemical industry, particularly in the production of high-value specialty chemicals and agrochemicals. gminsights.commarketresearchintellect.comfuturemarketinsights.com

Agrochemical Research: The global market for chlorotoluenes is significantly driven by their use in synthesizing herbicides, insecticides, and fungicides. marketresearchintellect.comfuturemarketinsights.comresearchandmarkets.com 2-Chloro-4-vinyltoluene, as a functionalized chlorotoluene, is a valuable building block in this sector. The vinyl group provides a unique reactive site for molecular elaboration, allowing synthetic chemists to build novel and complex molecular scaffolds around the core chlorotoluene structure. This can lead to the discovery of new active ingredients with improved efficacy or different modes of action for crop protection. researchandmarkets.com

Specialty Chemicals: In the realm of specialty chemicals, the compound's primary application lies in its role as a monomer or co-monomer. As discussed, it can be used to produce polymers with specific optical, thermal, and chemical properties for use in advanced coatings, adhesives, and resins. marketresearchintellect.com The ability to fine-tune these properties through the inclusion of the chloro- and methyl- groups makes it a valuable component in the formulation of high-performance materials.

Summary of Synthetic Transformations

The following table summarizes the key synthetic transformations possible with 2-Chloro-4-ethenyl-1-methylbenzene, highlighting its versatility.

| Functional Group | Reaction Type | Reagents/Catalyst | Resulting Functionality/Product Type |

| Vinyl Group | Polymerization | Radical/Ionic Initiators | Functional Polymer |

| Vinyl Group | Diels-Alder | Diene | Cyclohexene (B86901) derivative |

| Vinyl Group | Heck Reaction | Aryl Halide, Pd Catalyst | Substituted Stilbene derivative |

| Aryl Chloride | Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst | Biaryl Compound |

| Aryl Chloride | Buchwald-Hartwig Amination | Amine, Pd Catalyst | Aryl Amine |

| Aryl Chloride | Grignard Formation | Mg, Ether | Grignard Reagent |

| Aryl Chloride | Organolithium Formation | 2 Li, Alkane/Ether | Organolithium Reagent |

Q & A

Q. Key Considerations :

- Purification steps (e.g., column chromatography) are critical to isolate the target compound from byproducts like 1-chloro-2-ethynyl-4-methoxybenzene .

Basic: How is 2-Chloro-4-ethenyl-1-methylbenzene characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near chlorine and methyl groups) .

- IR : Confirm the presence of C-Cl (550–850 cm⁻¹) and C=C (1620–1680 cm⁻¹) stretches .

- Crystallography :

Advanced: How can contradictions in reaction yield data under varying catalytic conditions be resolved?

Answer:

Contradictions often arise from differences in:

- Catalyst Loading : Higher Pd concentrations in Sonogashira coupling may increase side reactions (e.g., homocoupling), reducing yields. A balance between Pd (0.5–2 mol%) and Cu (5–10 mol%) is critical .

- Solvent Polarity : Polar solvents (e.g., DMF) enhance coupling efficiency but may destabilize intermediates. Compare yields in DMF vs. THF to identify optimal conditions .

- Statistical Analysis : Use ANOVA to assess the significance of variables (temperature, base strength) on yield reproducibility .

Example : A study reported 75% yield in DMF vs. 60% in THF, attributed to better Pd solubility, but required rigorous exclusion of moisture to prevent hydrolysis .

Advanced: What computational approaches predict the reactivity of 2-Chloro-4-ethenyl-1-methylbenzene in electrophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the ethenyl group directs electrophiles to the para position relative to chlorine .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states. Polar solvents stabilize charged intermediates in SNAr reactions .

- Retrosynthesis Tools : Platforms like Pistachio or Reaxys suggest feasible pathways, such as prioritizing Sonogashira coupling over Heck reactions for ethenyl group introduction .

Basic: What stability considerations are critical for handling 2-Chloro-4-ethenyl-1-methylbenzene?

Answer:

- pH Sensitivity : Stable in pH 5–9; outside this range, hydrolysis or elimination may occur. For example, strong bases (NaOH) induce dehydrohalogenation, forming ethenyl derivatives .

- Light/Temperature : Store in amber vials at –20°C to prevent photodegradation of the ethenyl group or Cl–C bond cleavage .

- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis to avoid side reactions .

Advanced: How do substitution patterns influence the biological activity of 2-Chloro-4-ethenyl-1-methylbenzene derivatives?

Answer:

- Structure-Activity Relationships (SAR) :

- Chlorine Position : 2-Cl vs. 4-Cl alters steric hindrance, affecting binding to biological targets (e.g., kinases). 2-Cl derivatives show higher inhibitory activity in kinase assays .

- Ethenyl Group : Conjugation with electron-withdrawing groups (e.g., NO₂) enhances electrophilicity, increasing cytotoxicity in cancer cell lines .

- In Silico Docking : Use AutoDock or Schrödinger to model interactions with proteins. For example, the ethenyl group may form π-π interactions with aromatic residues in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.